Demethoxycurcumin

Übersicht

Beschreibung

Demethoxycurcumin is a naturally occurring curcuminoid found in the rhizomes of the plant Curcuma longa, commonly known as turmeric. It is one of the three major curcuminoids, alongside curcumin and bisthis compound. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Demethoxycurcumin can be synthesized through various chemical routes. One common method involves the condensation of vanillin with acetylacetone in the presence of a base, followed by cyclization and demethylation reactions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves the extraction of curcuminoids from turmeric using techniques such as Soxhlet extraction, maceration, solvent extraction, ultrasound-assisted extraction, and supercritical fluid extraction. The extracted curcuminoids are then separated and purified using column chromatography or high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Autoxidation and Bicyclopentadione Formation

DMC undergoes autoxidation at physiological pH (7.5), forming bicyclopentadione diastereomers. This reaction proceeds slowly over 24 hours, contrasting with curcumin, which autoxidizes within minutes .

Mechanism :

-

Initiated by hydrogen abstraction from the phenolic hydroxyl group, leading to radical delocalization.

-

Sequential steps include 5-exo cyclization, oxygen addition, and endoperoxide cleavage, resulting in a bicyclopentadione structure .

Key Data :

| Parameter | DMC Autoxidation | Curcumin Autoxidation |

|---|---|---|

| Degradation Rate (pH 7.5) | 0.013 μM/min | 3 μM/min |

| Major Product | Bicyclopentadione 1a–c | Bicyclopentadione |

| Stability in Turmeric Extract | Enhanced (35% degradation at 2 h) | Rapid (75% degradation at 2 h) |

NMR analysis confirmed the bicyclopentadione structure, with characteristic signals at δ = 97.0 ppm (C-1) and 79.2 ppm (C-7) .

Enzymatic Oxidation and Spiroepoxide Formation

DMC is catalytically oxidized by horseradish peroxidase (HRP) and H₂O₂ or potassium ferricyanide (K₃Fe(CN)₆), yielding stable intermediates .

Reaction Pathway :

-

Radical Formation : HRP/H₂O₂ generates phenoxyl radicals.

-

Spiroepoxide Intermediate : Radical recombination forms a spiroepoxide, a reaction intermediate also observed in curcumin oxidation .

LC-MS/NMR Findings :

-

Product : Stable spiroepoxide (2a/b ) with λmax = 258 nm.

-

18O Incorporation : One oxygen atom in bicyclopentadione derives from water (H₂¹⁸O), while spiroepoxide oxygens originate from molecular O₂ .

Stability and Degradation Kinetics

DMC’s stability in aqueous buffer exceeds that of curcumin due to reduced autoxidation propensity:

| Compound | Half-Life (pH 7.5) | Key Stabilizing Factor |

|---|---|---|

| DMC | ~24 hours | Single methoxy group |

| Curcumin | 10–15 minutes | N/A |

Turmeric extract (containing 15% DMC) degrades 50% slower than pure curcumin, highlighting DMC’s stabilizing role .

Oxidative Activation and Topoisomerase IIα Poisoning

Oxidized DMC metabolites enhance DNA cleavage by human topoisomerase IIα:

Experimental Results :

-

Without K₃Fe(CN)₆ : Minimal DNA cleavage (1.5-fold increase at 50 μM DMC).

Mechanistic Insight :

Electrophilic intermediates (e.g., spiroepoxides) adduct to topoisomerase IIα, stabilizing DNA-enzyme complexes and inducing double-strand breaks .

Analytical Methods for Reaction Monitoring

HPLC-MS/MS parameters for DMC and oxidation product quantification :

| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Collision Energy (V) |

|---|---|---|---|

| This compound | 399.1 | 119.0 | 53 |

| Bicyclopentadione (1a ) | 371.0 | 325.0 | 25 |

This method enables precise tracking of DMC degradation and product formation in biological matrices .

Comparative Reactivity of Curcuminoids

| Property | DMC | Curcumin | Bisthis compound (BDMC) |

|---|---|---|---|

| Autoxidation Rate | Slow | Rapid | None |

| Enzymatic Oxidation | Required | Not required | Required |

| Major Oxidation Product | Bicyclopentadione | Bicyclopentadione | Spiroepoxide |

BDMC resists autoxidation entirely, requiring enzymatic catalysis for transformation .

Biological Implications of Oxidative Metabolites

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

DMC is noted for its anti-inflammatory , neuroprotective , antimicrobial , and antitumor properties. The following table summarizes key pharmacological effects and relevant studies:

Biomedical Applications

DMC's stability at physiological pH makes it suitable for various biomedical applications, particularly in drug delivery systems (DDS). The following aspects are noteworthy:

- Drug Delivery Systems : DMC can be incorporated into polymeric drug carriers such as chitosan and poly(lactic-co-glycolic acid) (PLGA), enhancing the efficacy and bioavailability of therapeutic agents .

- Wound Healing : Due to its antimicrobial properties, DMC is being explored for use in wound dressings that protect against infections while promoting healing .

Case Studies

Several studies have documented the therapeutic effects of DMC in various conditions:

- Cognitive Disorders : A study demonstrated that DMC significantly improved cognitive function in mice subjected to scopolamine-induced memory impairment, indicating its potential use in treating neurodegenerative diseases like Alzheimer’s .

- Cancer Research : Research indicates that DMC effectively inhibits the proliferation of cancer cells while promoting apoptosis, showcasing its potential as an adjunct therapy in oncology .

Wirkmechanismus

Demethoxycurcumin exerts its effects through various molecular mechanisms:

Anti-inflammatory: Inhibits the activation of nuclear factor-κB (NF-κB) and downregulates pro-inflammatory cytokines.

Anticancer: Induces apoptosis through the activation of caspases and the suppression of anti-apoptotic proteins. .

Antioxidant: Scavenges reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Demethoxycurcumin is often compared with other curcuminoids such as curcumin and bisthis compound:

Curcumin: The most abundant curcuminoid, known for its potent anti-inflammatory and anticancer properties.

Bisthis compound: Lacks two methoxy groups and has similar but less potent biological activities compared to this compound.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and bioavailability but lower biological activity.

This compound stands out due to its balanced profile of stability, bioavailability, and biological activity, making it a promising candidate for therapeutic applications .

Biologische Aktivität

Demethoxycurcumin (DMC) is a significant bioactive compound derived from turmeric (Curcuma longa), known for its diverse biological activities. As a curcuminoid, it shares structural similarities with curcumin and bisthis compound, yet exhibits unique properties that warrant detailed exploration. This article discusses the biological activities of DMC, including its anti-inflammatory, anticancer, and antioxidant effects, supported by various research findings and data tables.

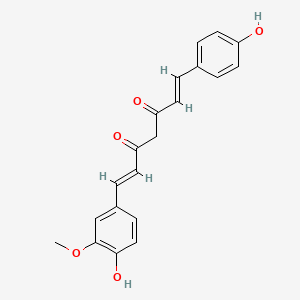

Chemical Structure and Properties

DMC is characterized by the absence of one methoxy group compared to curcumin. Its chemical structure can be represented as follows:

This structural modification influences its reactivity and biological interactions.

1. Anti-Inflammatory Activity

DMC has been shown to exhibit potent anti-inflammatory properties. A study indicated that DMC significantly inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The relative potency of curcuminoids in suppressing TNF-induced NF-κB activation was found to be:

| Compound | Potency Ranking |

|---|---|

| Curcumin | Highest |

| This compound | Moderate |

| Bisthis compound | Lowest |

This suggests that while DMC is effective, it is less potent than curcumin in modulating inflammatory pathways .

2. Anticancer Activity

Research demonstrates that DMC possesses significant anticancer properties across various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in tumor cells. For instance:

- Cell Lines Tested : HepG2 (liver cancer), SW-620 (colon cancer)

- IC50 Values :

- HepG2: 42.9 μM

- SW-620: 52.2 μM

These values indicate that DMC has a promising therapeutic potential against specific cancers .

Case Study: Ovarian Cancer

A study focused on the effects of bisthis compound (BDMC), closely related to DMC, highlighted its role in inhibiting ovarian cancer cell migration and invasion. BDMC reduced the expression of matrix metalloproteinases (MMPs) and other proteins associated with metastasis . Although this study primarily examined BDMC, it provides insights into the potential mechanisms through which DMC may exert similar effects.

3. Antioxidant Activity

DMC also exhibits antioxidant properties, which contribute to its overall therapeutic profile. The antioxidant activity of DMC was evaluated using the DPPH radical scavenging assay:

| Compound | IC50 Value (µg/mL) |

|---|---|

| Curcumin | 10 |

| This compound | 17.94 |

| Bisthis compound | 12.46 |

DMC displayed a higher IC50 value compared to curcumin but still demonstrated significant antioxidant activity .

The mechanisms underlying the biological activities of DMC include:

- Inhibition of NF-κB Activation : By blocking NF-κB signaling, DMC reduces inflammation and tumor progression.

- Induction of Apoptosis : DMC triggers apoptotic pathways in cancer cells, leading to cell death.

- Scavenging Free Radicals : The compound neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Eigenschaften

IUPAC Name |

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTVQHVGMGKONQ-LUZURFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873751 | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22608-11-3, 24939-17-1 | |

| Record name | Demethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024939171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETHOXYCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8059T80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Demethoxycurcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of demethoxycurcumin?

A1: this compound has the molecular formula C21H20O5 and a molecular weight of 352.38 g/mol.

Q2: Does this compound exhibit better water solubility compared to curcumin?

A2: Yes, research suggests that this compound demonstrates superior water solubility at room temperature compared to curcumin. [] This enhanced solubility potentially contributes to its biological effects when turmeric is consumed in powder form. []

Q3: How does this compound interact with biological targets?

A3: this compound exerts its effects by interacting with various molecular targets. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. [] Additionally, this compound can induce apoptosis, a programmed cell death mechanism, by modulating the expression of proteins like Bax, Bcl-2, Caspase-3, and Caspase-9. []

Q4: Can this compound influence drug resistance in cancer cells?

A4: Research suggests that this compound can modulate the function of P-glycoprotein, a drug efflux transporter often overexpressed in drug-resistant cancer cells. [] By inhibiting P-glycoprotein, this compound may enhance the intracellular accumulation of chemotherapeutic agents and potentially reverse multidrug resistance. []

Q5: What are the potential therapeutic benefits of this compound?

A5: this compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , ] It has shown promising results in preclinical studies for conditions like cancer, inflammation, and oxidative stress-related diseases. [, , , , ]

Q6: How does this compound compare to other curcuminoids in terms of biological activity?

A6: Studies suggest that this compound often exhibits comparable or even superior biological activity compared to curcumin and bisthis compound. For instance, it displays potent anti-inflammatory effects, inhibiting TPA-induced inflammation in mice. [] Additionally, this compound demonstrates strong inhibitory effects on the growth of human lung cancer cells. []

Q7: Does this compound exhibit any insecticidal properties?

A7: Recent research indicates that this compound can act as a juvenile hormone (JH) disruptor in insects. [] It interferes with the formation of the JH receptor complex, leading to developmental abnormalities and mortality in Drosophila melanogaster larvae. [] This finding highlights its potential as a biopesticide.

Q8: What strategies can be employed to enhance the stability and bioavailability of this compound?

A9: Several formulation strategies can be employed to improve the stability and bioavailability of this compound. These include encapsulation in liposomes, [, ] nanoparticles, [, ] or inclusion complexes. [] These approaches can protect the compound from degradation, enhance its solubility, and improve its delivery to target tissues.

Q9: What analytical techniques are commonly used to identify and quantify this compound?

A10: Various analytical methods are employed for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for separating and quantifying this compound in turmeric extracts and formulations. [, , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative and semi-quantitative analysis. [, ] Additionally, spectroscopic techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are employed for structural elucidation and confirmation. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.